molecular formula C16H22BrFN2O3 B1408142 Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate CAS No. 1704096-59-2

Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate

Cat. No.: B1408142
CAS No.: 1704096-59-2
M. Wt: 389.26 g/mol
InChI Key: LZNYTQWIYYEGJZ-UHFFFAOYSA-N
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Description

Crystal Structure Determination Through X-ray Diffraction Studies

X-ray diffraction analysis serves as the cornerstone methodology for determining the three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into molecular geometry and packing arrangements. The principles underlying X-ray crystallography rely on the elastic scattering of X-rays by electrons surrounding atomic nuclei, resulting in characteristic diffraction patterns that can be mathematically interpreted to reveal atomic positions. For piperazine-containing compounds similar to tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate, single crystal X-ray diffraction studies have proven particularly valuable in elucidating conformational preferences and intermolecular interactions.

The diffraction methodology involves directing monochromatic X-ray radiation through crystalline samples and recording the resulting diffraction patterns on detector systems. The relationship between diffraction angles and crystal lattice parameters follows Bragg's law, expressed as 2d sin θ = nλ, where d represents the interplanar spacing, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength. Recent crystallographic studies of related piperazine derivatives have demonstrated that these compounds typically crystallize in common space groups such as monoclinic P2₁/n or orthorhombic systems.

Crystal structure analysis of structurally related compounds reveals important trends in molecular packing and conformation. For instance, examination of silver coordination polymers containing piperazine ligands showed that the piperazine ring adopts specific orientations that facilitate metal coordination, with crystallographic data including cell parameters of a = 10.5522(10) Å, b = 9.4295(6) Å, c = 19.2298(12) Å, and β = 95.606(7)°. These findings provide valuable context for understanding the potential crystallographic behavior of this compound.

The precision of modern X-ray diffraction equipment enables resolution of atomic positions to within hundredths of an angstrom, facilitating detailed analysis of bond lengths and angles. Typical data collection parameters for piperazine derivatives include completeness values exceeding 99% to maximum diffraction angles of approximately 30°, ensuring comprehensive structural information. The integration of advanced computational methods with experimental diffraction data allows for refinement of crystal structures to R-factors below 5%, indicating high-quality structural determinations.

Properties

IUPAC Name

tert-butyl 4-[(4-bromo-3-fluorophenyl)methoxy]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O3/c1-16(2,3)23-15(21)19-6-8-20(9-7-19)22-11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYTQWIYYEGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)OCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound exhibits diverse biological activities due to the presence of a piperazine core, which is often associated with various pharmacological effects. The halogen substituents (bromine and fluorine) enhance its potential for interaction with biological targets.

Neuropharmacology

Research indicates that Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. The compound has been studied for its ability to inhibit enzymes involved in the metabolism of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

Case Study : A study published in Nature demonstrated that related piperazine derivatives could protect astrocytes from amyloid-beta-induced cytotoxicity, enhancing cell viability and reducing inflammatory markers like TNF-α and IL-6 .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, reducing cytokine production in response to neurotoxic stimuli. This property is crucial for developing treatments aimed at mitigating neuroinflammation associated with various neurological disorders.

Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects. The mechanism appears to involve the modulation of neurotransmitter systems, including serotonin and norepinephrine, which are critical in mood regulation.

Research Applications

This compound is utilized in several research contexts:

  • Drug Development : Its potential as a lead compound for developing new therapeutics targeting neurodegenerative diseases.
  • Pharmacological Studies : Investigating its mechanisms of action and biological pathways affected by the compound.
  • In Vitro and In Vivo Models : Assessing its efficacy and safety profiles through various preclinical studies.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate can be contextualized by comparing it to related piperazine-carboxylate derivatives. Key differences in substituents, synthesis strategies, and applications are summarized below:

Table 1: Comparison of Piperazine-Carboxylate Derivatives

Compound Name Substituent/Functional Group Key Properties/Applications Reference
Target Compound (4-Bromo-3-fluorobenzyl)oxy Electron-withdrawing substituents may enhance electrophilicity or influence crystal packing N/A
SI-17 4-(Dimethylamino)benzoyloxy NMR data confirmed structure; used in catalytic transmetalation studies
CF-OE () Quinoline-carbonyl with cyclopropyl and fluoro Part of a quinoline-based scaffold for drug release systems
3a () 2-Methoxybenzoyloxypropyl Tested as hENT1 inhibitors; structural characterization via 1H NMR and LC-MS
8j () Dithiocarbamate-linked chromene Inhibits cancer cell growth and migration
CAS 1223432-70-9 () 4-Bromo-3-fluorobenzoyl Commercial intermediate for medicinal chemistry; structurally analogous benzoyl derivative
Compound 1 () 4-Amino-3-methyl-5-nitrophenyl Key intermediate for bioactive benzimidazoles; synthesized via Cu-catalyzed amination

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups: The bromo and fluoro substituents in the target compound contrast with electron-donating groups (e.g., methoxy in 3a or dimethylamino in SI-17 ), which alter electronic properties and solubility. Bromo/fluoro groups may enhance metabolic stability and influence binding interactions in biological targets. Benzyloxy vs.

Synthetic Strategies :

  • Coupling Reactions : Many analogs (e.g., 3a , CF-OE ) are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, whereas the target compound may require alkylation of piperazine with a bromobenzyl electrophile.
  • Protecting Group Utility : The tert-butyl carbamate group is consistently retained across derivatives for ease of deprotection in downstream functionalization .

Biological and Catalytic Applications :

  • Piperazine derivatives with aromatic substituents (e.g., 8j , SI-17 ) demonstrate diverse bioactivities, including enzyme inhibition and anticancer effects. The target compound’s halogenated aryl group may position it for use in targeted covalent inhibitors or radiopharmaceuticals.
  • Catalytic applications, as seen in SI-17 , highlight the role of piperazine-carboxylates in facilitating metal-mediated reactions.

Crystallographic and Intermolecular Interactions :

  • Halogen substituents (Br, F) can direct crystal packing via halogen bonding, as inferred from studies on similar systems . This contrasts with methoxy-substituted derivatives, where hydrogen bonding dominates .

Biological Activity

Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group, a piperazine ring, and a bromo-fluoro-substituted benzyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H20BrFNO3
  • Molecular Weight : 373.24 g/mol
  • CAS Number : 352437-09-3
  • Purity : >98% (as per supplier data)

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperazine ring through cyclization reactions.
  • Substitution reactions where the bromo and fluoro groups are introduced to the benzyl moiety.
  • Carboxylation to yield the final product.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate antibacterial activity against various pathogens, including Neisseria meningitidis and Haemophilus influenzae . The presence of halogen substituents (bromine and fluorine) is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their efficacy.

Neuropharmacological Effects

Some piperazine derivatives are known for their neuropharmacological effects, acting as potential anxiolytics or antidepressants. The interaction of such compounds with serotonin receptors has been documented, suggesting that similar derivatives might possess psychotropic properties .

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified new scaffolds based on piperazine that showed selective antibacterial activity against Chlamydia .
Recent Review (2023)Discussed various synthetic approaches to piperazine-containing drugs with potential anticancer activity .
MDPI Study (2023)Highlighted the role of piperazine derivatives in drug design, emphasizing their diverse biological activities .

Q & A

Q. Methodological Guidance

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (4:1 to 1:1) effectively separates Boc-protected intermediates .
  • Acid-base extraction : Deprotection with HCl/dioxane (4 M, 20°C) removes tert-butyl groups while preserving the piperazine core .
  • Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity crystalline products (>99% by HPLC) .

Which assays quantify biological activity in enzyme/cell-based studies?

Advanced Research Question

  • Enzyme inhibition assays : Prolyl hydroxylase activity measured via HIF-1α stabilization (ELISA) .
  • PARP-1/2 inhibition : Fluorescence polarization assays with NAD⁺ analogs (IC₅₀ < 10 nM for optimized derivatives) .
  • Cellular cytotoxicity : BRCA1-deficient cell lines (e.g., MDA-MB-436) treated with 0.1–10 µM compound for 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate

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